{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol
Overview
Description
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a methanol group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group and piperidine nucleus have been found to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with a trifluoromethyl group and piperidine nucleus have been found to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
Compounds with a trifluoromethyl group and piperidine nucleus have been found to exhibit a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents to introduce the trifluoromethyl group. This is followed by the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar structure but lacks the piperidine and methanol groups.
4-(Trifluoromethyl)piperidine: Contains the piperidine ring but lacks the pyridine and methanol groups.
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol .
Uniqueness
The unique combination of the trifluoromethyl group, pyridine ring, piperidine ring, and methanol group in {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis .
Properties
IUPAC Name |
[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-2-1-3-11(16-10)17-6-4-9(8-18)5-7-17/h1-3,9,18H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRZXGVIMQLXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199160 | |
Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-64-8 | |
Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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